molecular formula C17H18BrNO4S B11365832 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

Cat. No.: B11365832
M. Wt: 412.3 g/mol
InChI Key: UHMXJRWILFVYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHYLBENZAMIDE is a complex organic compound that features a bromofuran moiety, a thiolane ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the bromofuran and thiolane intermediates. The bromofuran intermediate can be synthesized by brominating furan-2-carboxaldehyde under controlled conditions. The thiolane intermediate is prepared through a series of reactions involving the formation of a thiolane ring. These intermediates are then coupled with 3-methylbenzamide under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furan derivatives, while substitution reactions can introduce various functional groups into the bromofuran moiety.

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with enzymes or receptors, leading to modulation of biological processes. The thiolane ring and benzamide group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: A simpler compound with a bromofuran moiety, used as an intermediate in organic synthesis.

    N-(11-Dioxo-1lambda6-thiolan-3-yl)benzamide: A related compound with a thiolane ring and benzamide group, studied for its biological activities.

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHYLBENZAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide

InChI

InChI=1S/C17H18BrNO4S/c1-12-3-2-4-13(9-12)17(20)19(10-15-5-6-16(18)23-15)14-7-8-24(21,22)11-14/h2-6,9,14H,7-8,10-11H2,1H3

InChI Key

UHMXJRWILFVYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.